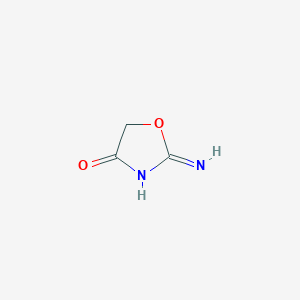
2-Amino-4(5H)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4(5H)-oxazolone is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4(5H)-oxazolone typically involves the reaction of amino acids with carbonyl compounds under specific conditions. One common method is the cyclization of amino acid derivatives with carbonyl compounds in the presence of a dehydrating agent. This reaction often requires controlled temperatures and pH levels to ensure the formation of the desired oxazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4(5H)-oxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives with different functional groups.
Reduction: Reduction reactions can convert oxazolone into amino alcohols or other reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted oxazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other derivatives that retain the core oxazolone structure.
Wissenschaftliche Forschungsanwendungen
2-Amino-4(5H)-oxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 2-Amino-4(5H)-oxazolone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Amino-4H-pyran: Known for its biological activities and used in drug development.
2-Amino-4,6-dihydroxypyrimidine: Studied for its anti-inflammatory and antimicrobial properties.
Uniqueness
2-Amino-4(5H)-oxazolone is unique due to its specific ring structure that combines both nitrogen and oxygen atoms, providing distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C3H4N2O2 |
|---|---|
Molekulargewicht |
100.08 g/mol |
IUPAC-Name |
2-imino-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |
InChI-Schlüssel |
KVUPQEKUVSNRCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=N)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


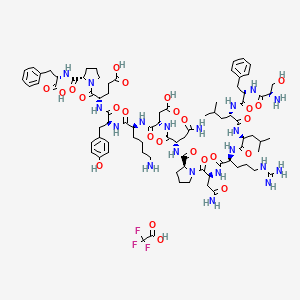
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)
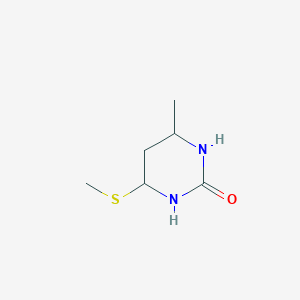
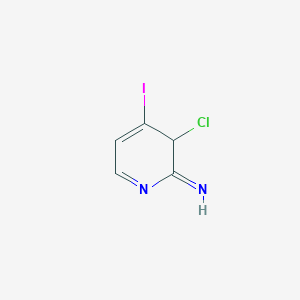
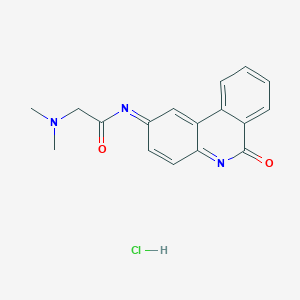
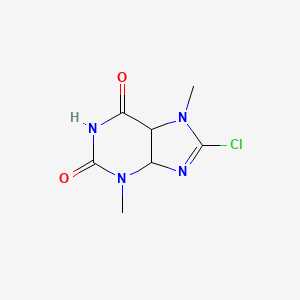
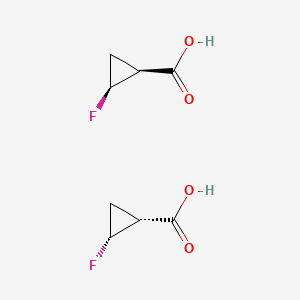
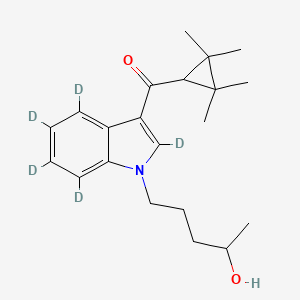
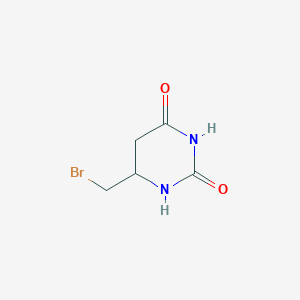

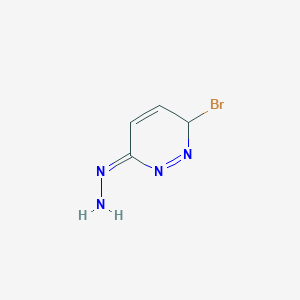
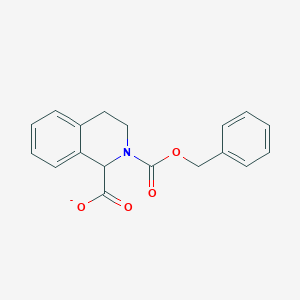
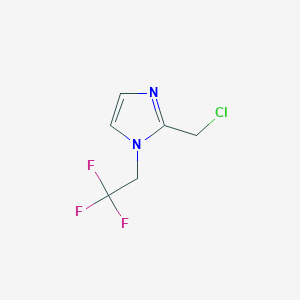
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)
